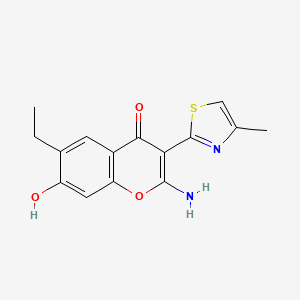![molecular formula C17H15ClN2O3S B5209235 N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, commonly known as CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH2 is a small molecule inhibitor of the histone acetyltransferase enzyme, p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression.
作用機序
CPTH2 inhibits the activity of the histone acetyltransferase enzyme, N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide. N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide is involved in the acetylation of histones, which regulates gene expression. By inhibiting N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, CPTH2 affects the expression of genes involved in cell growth, division, and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPTH2 has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development. Additionally, CPTH2 has been shown to inhibit the migration and invasion of cancer cells by affecting the expression of genes involved in these processes.
実験室実験の利点と制限
One advantage of using CPTH2 in lab experiments is its specificity for N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, which allows for the selective inhibition of this enzyme. Additionally, CPTH2 has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of using CPTH2 is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the research and development of CPTH2. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of more potent and selective inhibitors of N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide. Additionally, the use of CPTH2 in combination with other chemotherapy drugs or targeted therapies may enhance its therapeutic efficacy. Finally, the evaluation of CPTH2 in animal models and clinical trials may provide further insight into its potential as a cancer therapeutic agent.
合成法
CPTH2 can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the synthesis of 4-chlorothiophenol, which is then reacted with 2-bromoethylamine hydrobromide to form N-(2-bromoethyl)-4-chlorothiophen-2-amine. This compound is then reacted with 3-nitrophenylacrylic acid to form CPTH2.
科学的研究の応用
CPTH2 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPTH2 has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective in killing cancer cells. Additionally, CPTH2 has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent for metastatic cancers.
特性
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-14-5-7-16(8-6-14)24-11-10-19-17(21)9-4-13-2-1-3-15(12-13)20(22)23/h1-9,12H,10-11H2,(H,19,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMYNDNPJRZMBK-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(3-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)
![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)
![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)


![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)